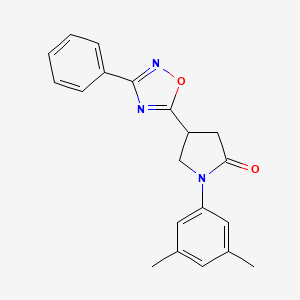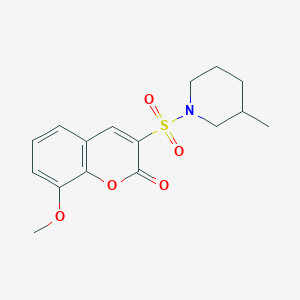
8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one, also known as Mps-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of Mps-1, a protein kinase that plays a crucial role in cell division and mitosis.
Mechanism Of Action
The mechanism of action of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one involves the inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one kinase activity. 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one is required for the recruitment of key checkpoint proteins to the kinetochores of chromosomes during mitosis. Inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one prevents the proper functioning of the spindle checkpoint, leading to defects in chromosome segregation and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one are primarily related to its inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one kinase activity. Inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one leads to defects in chromosome segregation and cell division, making it a potential target for cancer therapy. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.
Advantages And Limitations For Lab Experiments
The primary advantage of using 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one in lab experiments is its selectivity for 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one kinase activity. This makes it a valuable tool for studying the role of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one in cell division and mitosis. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells and tissues.
Future Directions
There are several future directions for research on 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one. One potential direction is to investigate the potential therapeutic applications of this compound in cancer treatment. Another direction is to study the effects of this compound on normal cells and tissues to better understand its potential toxicity. Additionally, further research is needed to develop more efficient synthesis methods and to improve the solubility and pharmacokinetic properties of this compound.
Synthesis Methods
The synthesis of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one involves a series of chemical reactions. The starting material is 8-methoxy-2H-chromen-2-one, which is reacted with 1-methylpiperidine-3-sulfonyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with sodium hydride and 3-methylpiperidine to yield the final product. The overall yield of this synthesis is around 50%.
Scientific Research Applications
The primary scientific research application of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one is its use as a selective inhibitor of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one. 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one is a protein kinase that is essential for the proper functioning of the mitotic spindle checkpoint. Inhibition of 8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one leads to defects in chromosome segregation and cell division, making it a potential target for cancer therapy.
properties
IUPAC Name |
8-methoxy-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-4-8-17(10-11)23(19,20)14-9-12-6-3-7-13(21-2)15(12)22-16(14)18/h3,6-7,9,11H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORDVDGFFAQOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


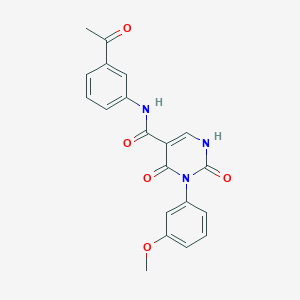
![N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2997633.png)

![Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2997635.png)



![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)
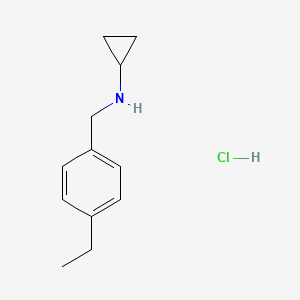
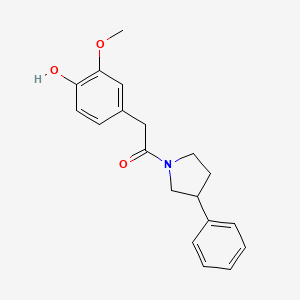
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)
![2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole](/img/structure/B2997646.png)
